TAK-960 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-960 (dihydrochloride) is a novel, orally bioavailable, potent, and selective inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase involved in key processes during mitosis. TAK-960 has shown significant activity in various tumor cell lines, including those expressing multidrug-resistant protein 1 (MDR1). This compound has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce cell cycle arrest .
Preparation Methods
The synthesis of TAK-960 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
TAK-960 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of PLK1 and its effects on cell cycle progression.
Biology: It is used to investigate the role of PLK1 in mitosis and its potential as a target for cancer therapy.
Medicine: TAK-960 has shown promising results in preclinical studies for the treatment of various cancers, including colorectal cancer and leukemia.
Industry: It is used in the development of new cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
TAK-960 (dihydrochloride) exerts its effects by selectively inhibiting PLK1, a key regulator of mitosis. The inhibition of PLK1 leads to the accumulation of cells in the G2/M phase of the cell cycle, resulting in cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of histone H3 (pHH3) and the disruption of mitotic spindle formation .
Comparison with Similar Compounds
TAK-960 (dihydrochloride) is unique in its high selectivity and potency for PLK1 compared to other similar compounds. Some similar compounds include:
BI 2536: Another PLK1 inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Volasertib: A PLK1 inhibitor with broader activity against other kinases.
GSK461364: A PLK1 inhibitor with different chemical structure and activity profile. TAK-960 stands out due to its oral bioavailability and significant efficacy in preclinical models .
Properties
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3.2ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMOEYRTQUGSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2F3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.